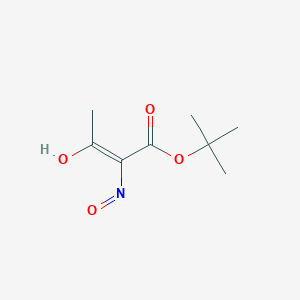
tert-Butyl (E)-2-(hydroxyimino)-3-oxobutanoate
Descripción
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that features a tert-butyl ester group, a hydroxy group, and a nitroso group
Propiedades
Fórmula molecular |
C8H13NO4 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
tert-butyl (Z)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5- |
Clave InChI |
VQEIZROURYGRDI-WAYWQWQTSA-N |
SMILES isomérico |
C/C(=C(\C(=O)OC(C)(C)C)/N=O)/O |
SMILES canónico |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate typically involves the reaction of tert-butyl acetoacetate with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and acetic acid, which facilitates the nitrosation of the acetoacetate derivative. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate.
Reduction: Formation of tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate.
Substitution: Formation of various tert-butyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems due to its nitroso group, which can participate in various biochemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate involves its functional groups:
Nitroso Group: Can participate in redox reactions, potentially interacting with biological molecules and altering their function.
Hydroxy Group: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Ester Group: Can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (E)-3-hydroxy-2-nitrobut-2-enoate: Similar structure but with a nitro group instead of a nitroso group.
Tert-butyl (E)-3-oxo-2-nitrosobut-2-enoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Tert-butyl (E)-3-hydroxy-2-aminobut-2-enoate: Similar structure but with an amino group instead of a nitroso group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


